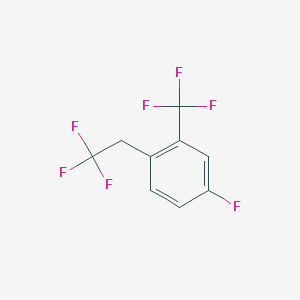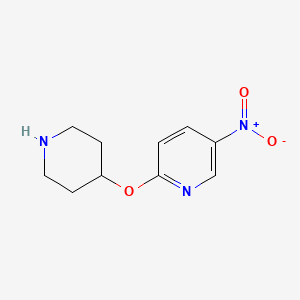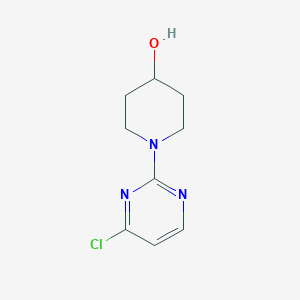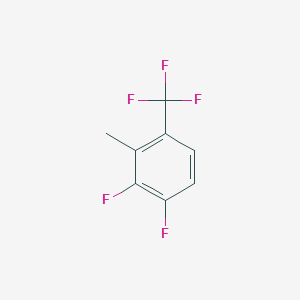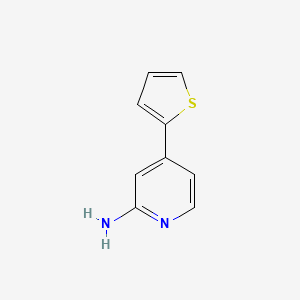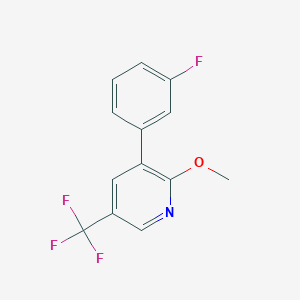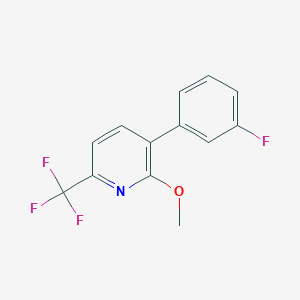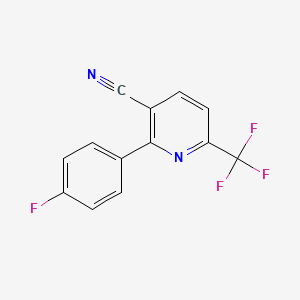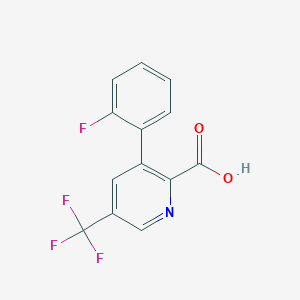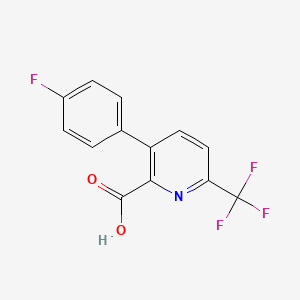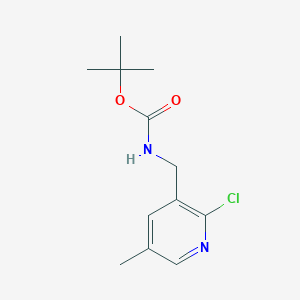
Tert-butyl (2-chloro-5-methylpyridin-3-YL)-methylcarbamate
Übersicht
Beschreibung
“Tert-butyl (2-chloro-5-methylpyridin-3-YL)-methylcarbamate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves procedures like Suzuki-Miyaura coupling , which is a popular method for creating carbon-carbon bonds. The process uses a palladium catalyst and organoboron compounds, which are environmentally benign and readily prepared . Protodeboronation of alkyl boronic esters is another method that could potentially be used in the synthesis .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Tert-butyl (2-chloro-5-methylpyridin-3-yl)-methylcarbamate has been used in rhodium-catalyzed enantioselective additions, showcasing its potential in asymmetric synthesis and catalytic processes (Storgaard & Ellman, 2009).
Synthesis and Structural Studies
- This compound plays a role in the synthesis of other chemical compounds, like tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, indicating its importance as an intermediate in organic synthesis (Yang, Pan, & List, 2009).
- Additionally, it is involved in the synthesis of N-substituted pyrrolidin-3-ylmethanamine, illustrating its versatility in creating drug intermediates (Geng Min, 2010).
Metabolic Studies
- There is evidence of its metabolic processing in insects and mice, indicating its biological interactions and potential for study in biochemical pathways (Douch & Smith, 1971).
Comparative Toxicity Studies
- Comparative studies have been conducted to assess the cytotoxicity of compounds like tert-butyl derivatives, which are crucial for understanding their safety and environmental impact (Nakagawa, Yaguchi, & Suzuki, 1994).
Electroluminescent Properties
- Research into its electroluminescent properties, particularly in mono-cyclometalated platinum(II) complexes, highlights its potential in materials science and optoelectronic applications (Ionkin, Marshall, & Ying Wang, 2005).
Hydrogen and Halogen Bonding Studies
- Studies on its derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, contribute to the understanding of simultaneous hydrogen and halogen bonds in crystallography (Baillargeon et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
tert-butyl N-[(2-chloro-5-methylpyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-8-5-9(10(13)14-6-8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYYANPBWDNVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673597 | |
| Record name | tert-Butyl [(2-chloro-5-methylpyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203499-18-6 | |
| Record name | tert-Butyl [(2-chloro-5-methylpyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



